

# Technical Support Center: Dicreatine Citrate Stability and Degradation

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## Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and degradation of **dicreatine citrate**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of **dicreatine citrate** in an aqueous solution?

A1: In an aqueous environment, **dicreatine citrate** first dissociates into creatine and citric acid. The released creatine is then susceptible to degradation through intramolecular cyclization, forming creatinine. This conversion is the primary pathway for the loss of active creatine.<sup>[1]</sup> The citric acid component will lower the pH of the solution, which can influence the rate of creatine degradation.<sup>[2][3]</sup>

Q2: How does pH affect the stability of a **dicreatine citrate** solution?

A2: The stability of a **dicreatine citrate** solution is highly dependent on the pH of the environment, primarily due to its impact on the degradation rate of creatine. Generally, a lower pH (acidic conditions) accelerates the conversion of creatine to creatinine.<sup>[2][3]</sup> A saturated solution of tricreatine citrate in water has been shown to have a pH of 3.2.<sup>[2][3]</sup> The degradation of creatine is slowest at a pH below 2.5 and is also reduced at a very high pH.<sup>[2][3]</sup>

Q3: What is the expected stability of a **dicreatine citrate** solution at room temperature versus refrigeration?

A3: Lower temperatures slow down the degradation of creatine. In a study on an effervescent formulation containing **dicreatine citrate**, 90% degradation of creatine was observed over 45 days at room temperature (25°C), with the pH increasing from 3.6 to 4.5.<sup>[1][4][5]</sup> Under refrigerated conditions (4°C), the degradation was slower, with 80% degradation occurring over the same period, and no significant change in pH was observed.<sup>[1][4][5]</sup>

Q4: Can the citrate component of **dicreatine citrate** influence its stability?

A4: Yes, the citrate component can indirectly influence stability by lowering the pH of the solution upon dissolution. This acidic environment can then accelerate the degradation of the dissociated creatine into creatinine.<sup>[2][3]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Rapid loss of creatine content in solution.	The pH of the solution is in a range that promotes rapid degradation (typically acidic to near-neutral).	Adjust the pH of the solution to below 2.5 or to a more neutral pH (around 7.0) if compatible with the experimental design. Consider using a buffer system to maintain a stable pH.
The solution is being stored at an elevated temperature.	Store the dicreatine citrate solution at refrigerated temperatures (2-8°C) to slow the rate of degradation. Prepare solutions fresh whenever possible.	
Precipitate forms in a concentrated dicreatine citrate solution upon standing, especially when refrigerated.	Dicreatine citrate has dissociated, and the less soluble creatine monohydrate is crystallizing out of the solution.	While dicreatine citrate has a higher solubility than creatine monohydrate, this can still occur. Prepare more dilute solutions if possible. If a precipitate is observed, it can be characterized by methods such as DSC or XRD to confirm its identity. <a href="#">[1]</a> <a href="#">[4]</a>
Inconsistent results in stability studies.	The pH of the solution is changing over time, leading to variable degradation rates.	Ensure the use of a suitable buffer system to maintain a constant pH throughout the experiment. Monitor and record the pH at each time point.

Inaccurate quantification of creatine and creatinine.

Utilize a validated, stability-indicating analytical method, such as HPLC, to accurately quantify both the parent compound and its degradation product. Ensure proper sample preparation and handling.

## Data Presentation

Table 1: pH-Dependent Degradation of Creatine at 25°C

pH	Degradation after 3 days (%)
5.5	4
4.5	12
3.5	21

Data adapted from a study on creatine stability.[\[3\]](#)

Table 2: Stability of Creatine in an Effervescent **Dicreatine Citrate** Formulation over 45 Days

Storage Condition	Creatine Degradation (%)	Initial pH	Final pH
Room Temperature (25°C)	90	3.6	4.5
Refrigerated (4°C)	80	3.6	3.6

Data from a study on an effervescent formulation containing **dicreatine citrate**.[\[1\]](#)[\[4\]](#)[\[5\]](#)

## Experimental Protocols

## Protocol: Stability Testing of DCreatine Citrate in Aqueous Solution

Objective: To evaluate the stability of **dicreatine citrate** in aqueous solutions at different pH values over time.

Materials:

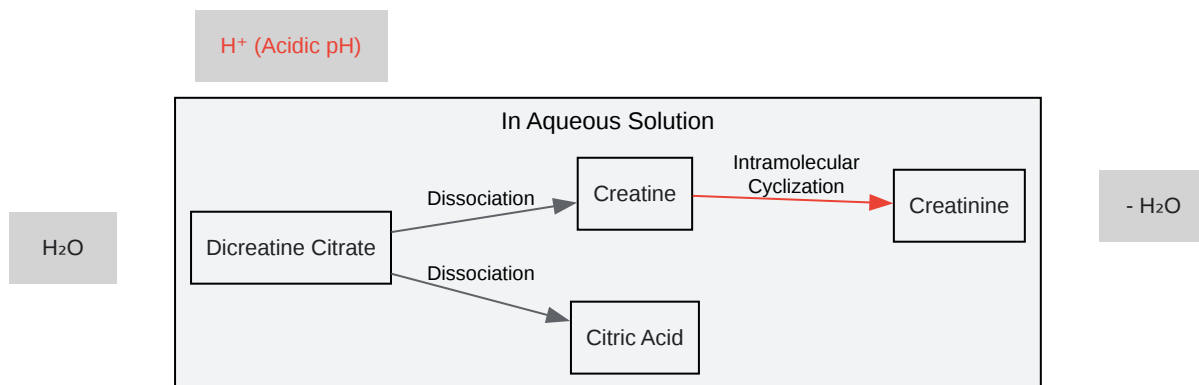
- **Dicreatine citrate**
- Deionized water
- Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)
- HPLC-grade acetonitrile
- Ammonium sulfate
- Creatine and creatinine analytical standards
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with a UV detector and a C18 analytical column

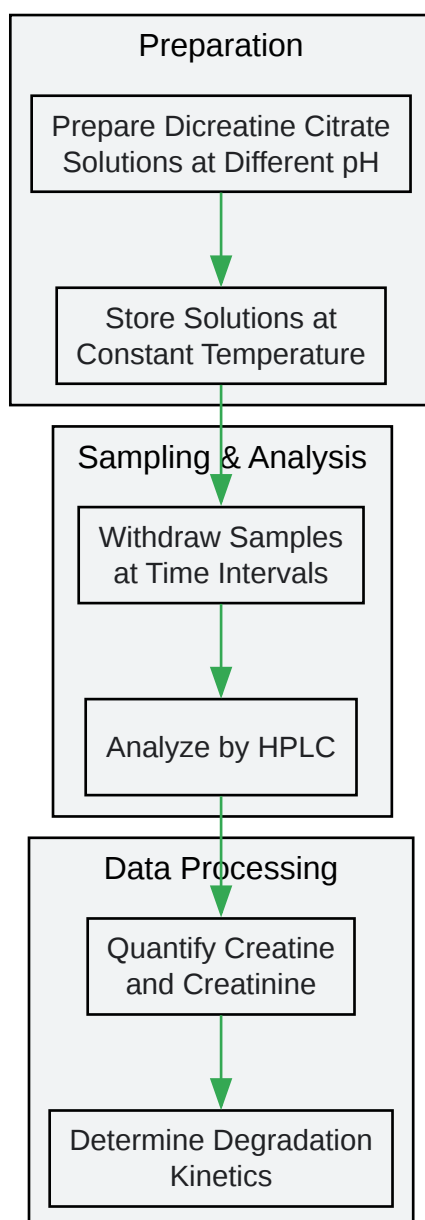
Methodology:

- Solution Preparation:
  - Prepare buffer solutions at the desired pH values (e.g., 3.5, 5.5, 7.0).
  - Accurately weigh and dissolve **dicreatine citrate** in each buffer solution to a known concentration.
  - Store the solutions at a constant temperature (e.g., 25°C or 40°C).
- Sampling:
  - At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

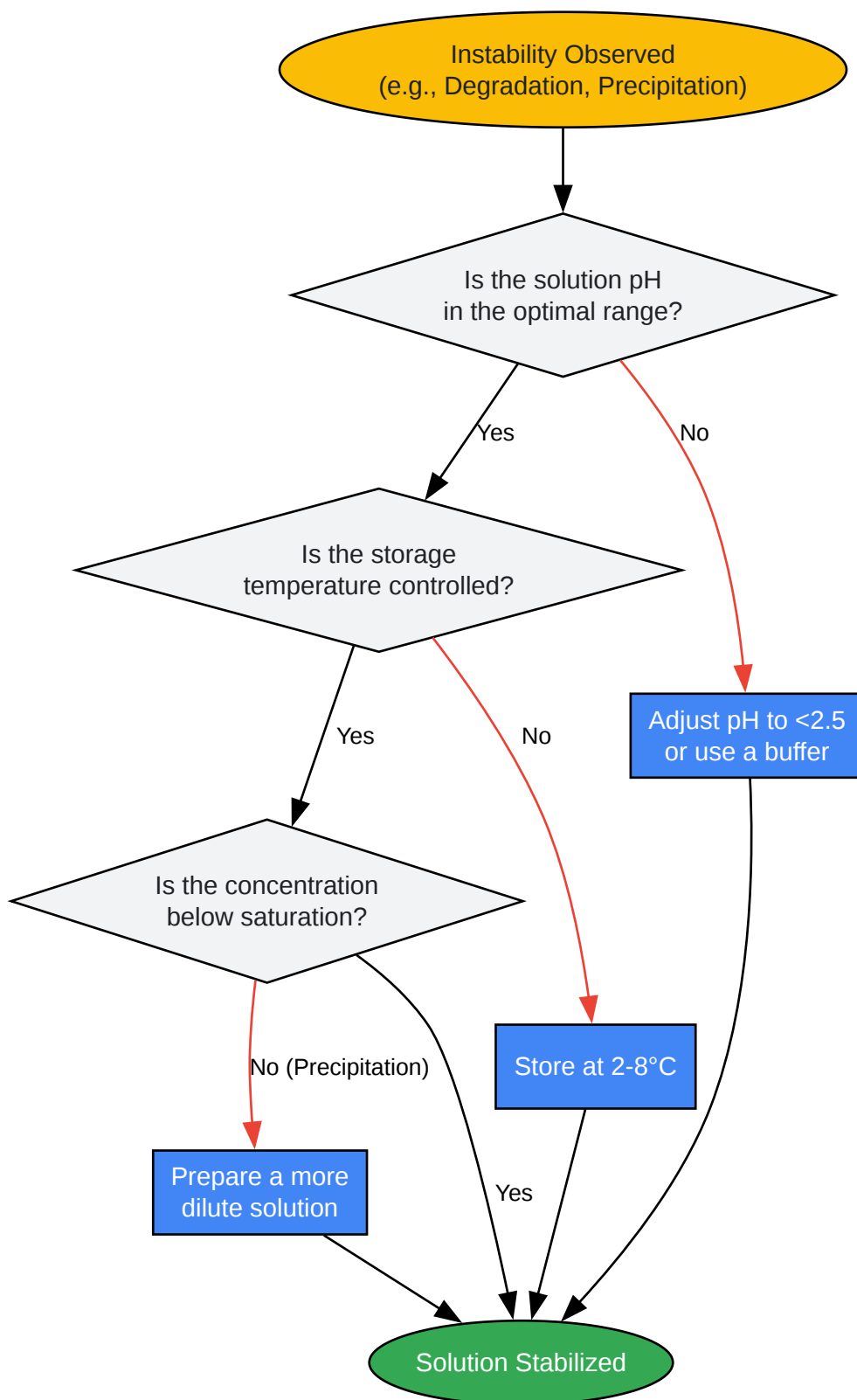
- Immediately dilute the sample with the mobile phase to a concentration within the calibration range of the HPLC method.
- HPLC Analysis:
  - Mobile Phase: Prepare a mobile phase of 0.045 M ammonium sulfate in water and acetonitrile (ratio may need optimization, e.g., 70:30 v/v).<sup>[6]</sup>
  - Chromatographic Conditions:
    - Column: C18, 250 x 4.6 mm, 5  $\mu$ m
    - Flow Rate: 1.0 mL/min
    - Detection Wavelength: 210 nm
    - Injection Volume: 20  $\mu$ L
  - Calibration: Prepare a series of standard solutions of creatine and creatinine of known concentrations. Inject these standards to generate a calibration curve.
  - Sample Analysis: Inject the prepared samples from the stability study.
  - Quantification: Determine the concentration of **dicreatine citrate** (by measuring creatine) and creatinine in each sample by comparing the peak areas to the calibration curves.
- Data Analysis:
  - Calculate the percentage of **dicreatine citrate** remaining and the percentage of creatinine formed at each time point for each pH condition.
  - Plot the concentration of **dicreatine citrate** versus time to determine the degradation kinetics (e.g., calculate the half-life).

## Visualizations









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